[2-(Methylamino)-5-nitrophenyl]methanol

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediate

Researchers needing a defined nitroaniline-alcohol building block for systematic SAR or analytical method development face a gap: no peer-reviewed comparative data exists to guide isomer selection. [2-(Methylamino)-5-nitrophenyl]methanol (MW 182.18, ≥98%) addresses this by providing a well-characterized regioisomer for de novo exploration. - Defined 2-methylamino-5-nitro substitution pattern for comparative reactivity and bioactivity studies. - ≥98% purity suitable for HPLC/LC-MS reference standard development. - Available from multiple vendors with typical lead times of 1-2 weeks.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 946582-41-8
Cat. No. B1391032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methylamino)-5-nitrophenyl]methanol
CAS946582-41-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])CO
InChIInChI=1S/C8H10N2O3/c1-9-8-3-2-7(10(12)13)4-6(8)5-11/h2-4,9,11H,5H2,1H3
InChIKeyYGERWDZJRVNQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Methylamino)-5-nitrophenyl]methanol Product Specifications


[2-(Methylamino)-5-nitrophenyl]methanol (CAS 946582-41-8) is an organic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol [1]. It is characterized by a benzene ring bearing a methylamino group (-NHCH₃) at the 2-position, a nitro group (-NO₂) at the 5-position, and a methanol group (-CH₂OH) at the 1-position . The compound typically presents as a white to off-white solid and is commercially available at purities of 95% to 98% . It contains two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .

Structural identity
2-(Methylamino)-5-nitrophenyl methanol; secondary amine building block with benzylic alcohol handle.
Procurement basis
Supplier-specification-driven procurement; no peer-reviewed performance data available.
Commercial availability
Available at ≥95% purity from multiple vendors; verify identity via vendor COA.

[2-(Methylamino)-5-nitrophenyl]methanol: Generic Substitution Evidence


Following an exhaustive search of primary research papers, patents, and authoritative databases—excluding all explicitly prohibited vendor sources—no peer-reviewed studies, patent documents, or curated database entries containing any direct comparative assay data for [2-(Methylamino)-5-nitrophenyl]methanol were identified. The compound appears exclusively in commercial supplier catalogs, with no published biological activity data (e.g., IC₅₀ values), physicochemical characterization beyond basic computed properties, or synthetic methodology papers found in non-excluded sources. One database entry referencing TC-PTP inhibition (IC₅₀ = 19,000 nM) appears anomalous and lacks any corroborating peer-reviewed publication [1]. Consequently, high-strength differential evidence meeting the threshold of quantifiable, verifiable differentiation relative to analogs such as [3-(Methylamino)-4-nitrophenyl]methanol (CAS 1228182-77-1) or [4-(Methylamino)-3-nitrophenyl]methanol (CAS 62347-97-1) cannot be established from the available public scientific record. Generic substitution would therefore be uninformed by any evidence base; procurement decisions must rely solely on vendor-supplied specifications, as no peer-reviewed differential performance data exists to guide selection among positional isomers or functional analogs.

!
Positional isomers
Regioisomers share identical formula and purity but no comparative reactivity data exist; interchangeability cannot be assessed.
!
Primary amine analog
Functional analog (2-amino) may differ in nucleophilicity and hydrogen-bonding, yet no experimental comparison supports direct replacement.

[2-(Methylamino)-5-nitrophenyl]methanol Comparative Evidence Guide


No Peer-Reviewed Comparative Data

An exhaustive search of PubMed, ScienceDirect, ACS Publications, RSC Journals, Wiley Online Library, SpringerLink, Google Scholar, and patent databases (USPTO, WIPO, EPO) for '[2-(Methylamino)-5-nitrophenyl]methanol', '946582-41-8', and related substructure queries returned zero primary research papers, zero patents where this compound is a claimed active entity, and zero authoritative database entries containing assay data. No head-to-head comparisons with positional isomers (e.g., 3-methylamino-4-nitro or 4-methylamino-3-nitro analogs) or functional analogs (e.g., 2-amino-5-nitrophenyl methanol) exist in the public scientific record from permissible sources [1].

Literature Search
Source review
0 peer-reviewed studies
Procurement cannot be evidence-driven
Relies solely on vendor COA
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediate

Positional Isomer Comparison

The target compound is one of at least three known regioisomers of methylamino-nitrophenyl methanol, differing only in the relative positions of the methylamino, nitro, and hydroxymethyl substituents on the benzene ring. The 3-methylamino-4-nitro isomer (CAS 1228182-77-1) and the 4-methylamino-3-nitro isomer (CAS 62347-97-1) share identical molecular formula (C₈H₁₀N₂O₃) and molecular weight (182.18 g/mol) with the target 2-methylamino-5-nitro isomer [2][3]. All three isomers are commercially available at comparable purities (95-98%) from multiple vendors. However, no peer-reviewed studies exist that directly compare their chemical reactivity, biological activity, or physicochemical properties [1].

Regioisomer Comparison
Class-level
3 known isomers, MW 182.18; no differential data
Isomer selection cannot be performance-based
Synthetic access may guide choice
Positional Isomer Regioisomer Structure-Activity Relationship

Functional Analog Comparison

(2-Amino-5-nitrophenyl)methanol (CAS 77242-30-9; MW 168.15 g/mol) represents the primary amine analog of the target compound, differing by substitution of the N-methyl group with a hydrogen [2]. Both compounds share the 2-amino/5-nitro substitution pattern. The target compound (secondary amine) has a higher molecular weight (+14.03 g/mol) and increased lipophilicity due to the N-methyl substituent (calculated XLogP3 for positional isomers ~1.3) . The N-methyl group may confer differential nucleophilicity, altered hydrogen-bonding capacity, and modified metabolic stability in biological contexts. However, no published studies compare the two compounds directly in any assay system [1].

Functional Analog
Class-level
ΔMW +14.03; N-methyl vs. primary amine
Theoretical reactivity difference, no experimental comparison
Nucleophilicity and H-bonding may differ
Functional Analog Primary Amine Secondary Amine Reductive Amination

Unverified TC-PTP Inhibition Data

BindingDB entry BDBM50348708 reports an IC₅₀ value of 19,000 nM (19 μM) for [2-(Methylamino)-5-nitrophenyl]methanol against T-cell protein tyrosine phosphatase (TC-PTP) using p-nitrophenol release from pNPP substrate with a 10-minute preincubation period [1]. This represents the only biological activity data point found for this compound in any public database. However, this entry is not linked to any peer-reviewed publication, patent, or documented assay protocol beyond the database annotation. The compound appears in no known TC-PTP inhibitor medicinal chemistry programs, and no structure-activity relationship studies including this scaffold have been published. The weak activity (19 μM) is typically considered insufficient for lead optimization in phosphatase drug discovery, where sub-micromolar potency is generally required for further development [2].

TC-PTP IC₅₀
Data to verify
19,000 nM (BindingDB)
Isolated, non-peer-reviewed data point
No corroborating publication; requires independent replication
TC-PTP Phosphatase Inhibition BindingDB

[2-(Methylamino)-5-nitrophenyl]methanol Application Scenarios


Secondary Amine Building Block

As established in Section 3, no peer-reviewed synthetic applications have been published for this specific compound. However, based on its structural features—a secondary methylamino group capable of further N-alkylation or acylation, a nitro group reducible to a primary amine (yielding an ortho-phenylenediamine derivative), and a benzylic alcohol amenable to oxidation or esterification—the compound may serve as a versatile intermediate in exploratory medicinal chemistry programs . Procurement in this context would be for de novo exploration rather than replication of established protocols. Users should note that (2-amino-5-nitrophenyl)methanol (CAS 77242-30-9) is documented as a synthetic intermediate with established reduction and diazotization pathways, but no comparable literature exists for the N-methyl analog [1].

Regioisomer SAR Studies

The target compound is one of three known regioisomers of methylamino-nitrophenyl methanol, as documented in Section 3. In the absence of any published comparative data, a research group may procure all three isomers to conduct systematic SAR studies examining how substituent positioning affects chemical reactivity (e.g., relative rates of nitro group reduction, benzylic alcohol oxidation kinetics) or preliminary biological activity. The commercial availability of all three isomers at comparable purities (95-98%) from multiple vendors enables such comparative investigations [2]. However, procurement for this purpose is purely exploratory; no evidence currently exists to suggest that one isomer offers superior performance in any specific application.

Analytical Reference Standard

Given the compound's well-defined molecular structure (MW 182.18, SMILES: CNC1=C(CO)C=C(C=C1)[N+]([O-])=O) and commercial availability at ≥95% purity, [2-(Methylamino)-5-nitrophenyl]methanol may be procured as an analytical reference standard for developing HPLC, LC-MS, or NMR methods . The presence of both UV-active nitro chromophore and an ionizable secondary amine makes it suitable for detection across multiple analytical platforms. This application requires no biological or comparative performance data and is supported solely by the compound's documented identity and purity specifications from reputable vendors.

Procurement Caution: No Comparative Evidence

As exhaustively documented in Section 3, zero peer-reviewed studies containing quantitative comparative data exist for this compound against any analog or alternative. Therefore, this compound is not suitable for procurement scenarios that require evidence-based justification of superiority over positional isomers, functional analogs, or in-class alternatives. Users whose procurement processes mandate documented performance differentiation should consider alternative compounds with established literature precedent. The procurement decision for [2-(Methylamino)-5-nitrophenyl]methanol must be made with the explicit understanding that no public scientific evidence supports claims of differentiated activity, stability, or synthetic utility relative to any comparator [3].

Application
Selection Property
Validation Focus
Exploratory synthesis
N-methyl secondary amine reactivity
Assess protection strategy and reaction compatibility
Regioisomer SAR studies
Positional isomer identity confirmation
Verify isomer-specific reactivity (no precedent)
Analytical reference standard
UV-active nitro chromophore; ionizable amine
Confirm purity and retention via COA
No peer-reviewed comparative evidence exists; procurement decisions rely on vendor specifications and must be made without differentiated performance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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